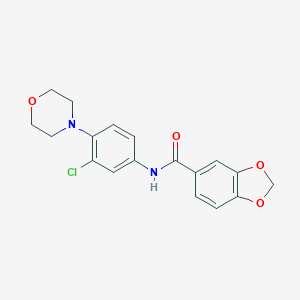![molecular formula C26H29N3O3S B251411 N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2,2-diphenylpropanamide](/img/structure/B251411.png)
N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2,2-diphenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2,2-diphenylpropanamide, also known as MDL-100,907, is a compound that belongs to the class of selective dopamine D4 receptor antagonists. This compound has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
Mecanismo De Acción
N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2,2-diphenylpropanamide acts as a competitive antagonist of dopamine D4 receptors, which are primarily located in the prefrontal cortex and limbic regions of the brain. By blocking the activity of these receptors, this compound can modulate the release of dopamine and other neurotransmitters, leading to changes in neuronal activity and behavior.
Biochemical and Physiological Effects
Studies have shown that this compound can modulate a range of biochemical and physiological processes, including cognitive function, emotional processing, and reward-related behaviors. For example, this compound has been shown to improve working memory performance in animal models, suggesting a potential therapeutic application in cognitive disorders such as schizophrenia and ADHD.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2,2-diphenylpropanamide in lab experiments is its high selectivity for dopamine D4 receptors, which allows for precise manipulation of these receptors without affecting other neurotransmitter systems. However, one limitation of using this compound is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound in vivo.
Direcciones Futuras
There are several potential future directions for research on N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2,2-diphenylpropanamide, including:
1. Investigating the role of dopamine D4 receptors in the development and progression of neurological and psychiatric disorders, such as Parkinson's disease, bipolar disorder, and addiction.
2. Developing more potent and selective dopamine D4 receptor antagonists for use in clinical applications.
3. Exploring the potential therapeutic applications of this compound in cognitive disorders and other neurological conditions.
4. Investigating the interaction between dopamine D4 receptors and other neurotransmitter systems, such as glutamate and GABA, to better understand the complex regulation of neuronal activity in the brain.
5. Studying the effects of chronic exposure to this compound on neuronal function and behavior, to better understand the long-term consequences of dopamine D4 receptor blockade.
Métodos De Síntesis
The synthesis of N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2,2-diphenylpropanamide involves several steps, including the reaction of 4-(methylsulfonyl)-1-piperazine with 4-bromoacetophenone, followed by the reaction of the resulting intermediate with 2,2-diphenylpropanoic acid. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2,2-diphenylpropanamide has been widely used in scientific research to investigate the role of dopamine D4 receptors in various physiological and pathological processes. This compound has been shown to have high affinity and selectivity for dopamine D4 receptors, making it a valuable tool for studying the function of these receptors in the brain.
Propiedades
Fórmula molecular |
C26H29N3O3S |
|---|---|
Peso molecular |
463.6 g/mol |
Nombre IUPAC |
N-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]-2,2-diphenylpropanamide |
InChI |
InChI=1S/C26H29N3O3S/c1-26(21-9-5-3-6-10-21,22-11-7-4-8-12-22)25(30)27-23-13-15-24(16-14-23)28-17-19-29(20-18-28)33(2,31)32/h3-16H,17-20H2,1-2H3,(H,27,30) |
Clave InChI |
ORAPIDQRTFZJKW-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)N4CCN(CC4)S(=O)(=O)C |
SMILES canónico |
CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)N4CCN(CC4)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251330.png)
![N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251331.png)
![N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251332.png)
![N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251333.png)
![N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251334.png)
![N-(4-{[(2-chlorophenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide](/img/structure/B251335.png)

![N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]-4-isopropoxybenzamide](/img/structure/B251341.png)
![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B251344.png)
![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]acetamide](/img/structure/B251345.png)
![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,4-dimethylbenzamide](/img/structure/B251347.png)
![2,4-dimethyl-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B251348.png)
![N-[(5-chloropyridin-2-yl)carbamothioyl]-2,4-dimethylbenzamide](/img/structure/B251350.png)
